N-Nitroso-N-phenyl-glycine Anilide
CAS No.:
Cat. No.: VC17973235
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 2-(N-nitrosoanilino)-N-phenylacetamide |
| Standard InChI | InChI=1S/C14H13N3O2/c18-14(15-12-7-3-1-4-8-12)11-17(16-19)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,18) |
| Standard InChI Key | ZBUNFZLMGDKJPE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)N=O |
Introduction
Chemical Structure and Molecular Characteristics
N-Nitroso-N-phenyl-glycine Anilide belongs to the class of nitroso compounds, distinguished by the presence of a nitroso (-N=O) group attached to a secondary amine. Its IUPAC name, 2-(N-nitrosoanilino)-N-phenylacetamide, reflects the substitution pattern: an acetamide backbone with an N-phenyl group and an N-nitrosoanilino moiety. The molecular formula C₁₄H₁₃N₃O₂ corresponds to a planar structure stabilized by resonance between the nitroso group and the aromatic rings.
Key structural features include:
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Nitroso Group: The -N=O moiety contributes to electrophilic reactivity, enabling interactions with biological macromolecules.
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Aromatic Systems: Two phenyl rings provide steric bulk and influence solubility in organic solvents.
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Amide Linkage: The acetamide group enhances hydrogen-bonding potential, affecting crystallinity and stability.
Experimental data from nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the proposed structure, with characteristic signals for aromatic protons (δ 7.1–8.3 ppm) and nitroso nitrogen .
Synthesis and Optimization
The synthesis of N-Nitroso-N-phenyl-glycine Anilide involves nitrosation of N-phenylglycine derivatives under controlled acidic conditions. A typical procedure includes:
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Substrate Preparation: N-phenylglycine is dissolved in a mixture of hydrochloric acid and sodium nitrite at 0–5°C.
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Nitrosation: Nitrous acid (HNO₂) reacts with the secondary amine, forming the nitroso intermediate.
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Isolation: The product is precipitated by adjusting the pH to neutrality and purified via recrystallization.
Critical parameters influencing yield and purity include:
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Temperature: Excessive heat (>10°C) promotes decomposition via denitrosation .
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pH: Optimal nitrosation occurs at pH 2–3, while higher pH values favor side reactions .
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Reagent Stoichiometry: A 1:1 molar ratio of amine to nitrous acid minimizes byproduct formation.
Recent advancements focus on flow chemistry techniques to enhance reproducibility and scalability, reducing the risk of thermal degradation .
Stability and Degradation Pathways
N-Nitroso-N-phenyl-glycine Anilide exhibits pH-dependent stability, with significant degradation observed in aqueous environments:
| pH Range | Half-Life (h) | Major Degradation Products |
|---|---|---|
| 1–3 | 48–72 | Aminobenzenesulfonic acid |
| 4–6 | 24–48 | Formaldehyde, Thiatriazine |
| 7–8 | <12 | Diazonium salts, Hydrolysis byproducts |
Acidic Conditions (pH 1–3)
Under strong acidic conditions, the compound undergoes slow hydrolysis, yielding aminobenzenesulfonic acid derivatives. This pathway is analogous to the degradation of N-nitroso-hydrochlorothiazide, where protonation of the nitroso group precedes nucleophilic attack by water .
Neutral to Alkaline Conditions (pH 7–8)
At physiological pH, rapid decomposition occurs via two competing mechanisms:
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Diazotization: The nitroso group is converted to a diazonium ion, which subsequently releases nitrogen gas and forms a carbocation intermediate .
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Hydrolytic Cleavage: The amide bond breaks, generating formaldehyde and aniline derivatives .
These pathways underscore the compound's instability in drug formulations, necessitating stringent storage conditions.
Regulatory agencies such as the FDA and EMA mandate nitrosamine limits in pharmaceuticals (e.g., <0.03 ppm). N-Nitroso-N-phenyl-glycine Anilide serves as a reference standard in:
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LC-MS/MS Methods: Quantification of trace impurities via multiple reaction monitoring (MRM).
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Forced Degradation Studies: Identifying conditions that promote nitrosamine formation in active pharmaceutical ingredients (APIs) .
Medicinal Chemistry
The compound's electrophilic nitroso group enables covalent modification of biomolecules, making it a tool for:
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Proteomics: Tagging cysteine residues in proteins for structural analysis.
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Drug Design: Probing enzyme active sites through irreversible inhibition .
N-Nitroso-N-phenyl-glycine Anilide represents a critical compound in pharmaceutical quality control and organic synthesis. Its instability under neutral conditions necessitates advanced formulation strategies, while its role as a nitrosamine reference standard underscores its regulatory importance. Future research should focus on:
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Developing stabilization techniques (e.g., lyophilization, pH-adjusted solvents).
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Expanding applications in targeted protein modification.
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